Megestrol-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

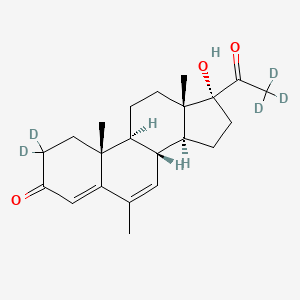

Megestrol-d5 is a deuterium-labeled analog of the synthetic progestin Megestrol, which is clinically used to treat anorexia, cachexia, and significant weight loss in patients with AIDS . The deuterium substitution (five hydrogen atoms replaced with deuterium) enhances its utility as a stable isotope-labeled internal standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS). This labeling minimizes interference during quantification of the non-deuterated parent compound in biological matrices, improving precision in pharmacokinetic studies and therapeutic drug monitoring . This compound is available in high purity (98.94%) and multiple formulations (e.g., 10 mM solutions, 10–100 mg solid forms), making it indispensable for research requiring accurate biomarker analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Megestrol-d5 involves the deuteration of Megestrol. One common method includes the use of deuterated reagents in the hydrogenation process. For instance, Megestrol can be reacted with deuterium gas in the presence of a palladium catalyst to replace hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control to ensure the purity and consistency of the deuterated compound. The use of high-pressure reactors and advanced purification techniques like chromatography is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Megestrol-d5 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Oxidation: this compound can be oxidized to form hydroxylated derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Halogenation and other substitution reactions can be performed on the steroid nucleus.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

Substitution: Halogenating agents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions include hydroxylated, halogenated, and reduced derivatives of this compound .

Scientific Research Applications

Chemistry: Megestrol-d5 is used as a tracer in chemical studies to understand the reaction mechanisms and pathways of Megestrol. The deuterium labeling helps in distinguishing the compound from other similar molecules in complex mixtures .

Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of Megestrol. It helps in identifying the metabolic pathways and the enzymes involved in the biotransformation of the compound .

Medicine: this compound is used in clinical studies to evaluate the efficacy and safety of Megestrol in treating conditions like anorexia, cachexia, and certain cancers. The deuterated compound helps in accurately measuring the drug levels in biological samples .

Industry: In the pharmaceutical industry, this compound is used in the development and testing of new formulations of Megestrol. It helps in understanding the stability and bioavailability of the drug in different formulations .

Mechanism of Action

Megestrol-d5, like Megestrol, exerts its effects by binding to the progesterone receptors in the body. This binding leads to the activation of specific genes that regulate various physiological processes. The compound also inhibits the release of luteinizing hormone from the pituitary gland, which in turn reduces the production of sex hormones .

Molecular Targets and Pathways:

Progesterone Receptors: this compound binds to these receptors to exert its progestational effects.

Luteinizing Hormone Inhibition: The compound inhibits the release of this hormone, affecting the reproductive system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Megestrol Acetate (Non-Deuterated Parent Compound)

Megestrol acetate, the non-deuterated form, shares the same core structure as Megestrol-d5 but lacks deuterium substitution. Key differences include:

| Property | This compound | Megestrol Acetate |

|---|---|---|

| Deuterium Substitution | 5 hydrogen atoms replaced with D | None |

| Molecular Weight | ~408.5 g/mol (exact value varies) | ~384.5 g/mol |

| Primary Use | Analytical internal standard | Therapeutic agent for cachexia |

| Detection in LC-MS | Distinct mass-to-charge (m/z) signal | Baseline m/z signal |

| Purity | 98.94% | Varies by formulation (e.g., >95%) |

Megestrol acetate’s therapeutic efficacy arises from its progestogenic activity, which stimulates appetite and weight gain . In contrast, this compound’s role is purely analytical, enabling precise quantification of Megestrol in biological samples .

Comparison with Functionally Similar Deuterated Standards

N-Desmethyl Mephenytoin-D5

N-Desmethyl Mephenytoin-D5, like this compound, is a deuterated internal standard used in pharmacokinetic studies. However, it serves as a reference for the anticonvulsant Mephenytoin rather than a progestin .

| Property | This compound | N-Desmethyl Mephenytoin-D5 |

|---|---|---|

| Target Analyte | Megestrol | Mephenytoin |

| Therapeutic Class | Progestin | Anticonvulsant |

| Application | Hormonal assays | Neurological drug monitoring |

| Deuterium Sites | 5 positions | 5 positions |

Both compounds enhance analytical accuracy but are specialized for distinct drug classes .

5-Hydroxyindoleacetic Acid-d5

This deuterated metabolite is used in HPLC analysis of neurotransmitters, such as serotonin, rather than hormones .

| Property | This compound | 5-Hydroxyindoleacetic Acid-d5 |

|---|---|---|

| Target Analyte | Hormones (Megestrol) | Neurotransmitters (serotonin) |

| Matrix | Plasma, serum | Urine, cerebrospinal fluid |

| Detection Method | LC-MS | HPLC with fluorescence detection |

While both are deuterated internal standards, their applications diverge based on the biological pathways studied .

Analytical Advantages of this compound

- Stability : Deuterium substitution reduces metabolic degradation in LC-MS workflows, ensuring consistent recovery rates .

- Sensitivity: The 5-D labeling creates a distinct isotopic pattern, avoiding overlap with endogenous compounds in mass spectrometry .

- Quantitative Precision: Studies using this compound report <5% inter-day variability in plasma concentration measurements, surpassing non-deuterated analogs .

Limitations in Comparison to Non-Deuterated Analogs

- Cost: Deuterated standards like this compound are significantly more expensive than their non-labeled counterparts due to complex synthesis .

- Therapeutic Inactivity: Unlike Megestrol acetate, this compound lacks pharmacological effects and cannot be used for clinical treatment .

Biological Activity

Megestrol-d5 is a deuterated derivative of megestrol acetate, a synthetic progestin primarily used in clinical settings for its appetite-stimulating properties in patients suffering from cachexia and anorexia, particularly in cancer and HIV/AIDS patients. The deuteration enhances the compound's pharmacokinetic profile, allowing for more precise studies of its metabolism and biological activity.

- Chemical Formula : C23H30D5O3

- Molecular Weight : Approximately 384.516 g/mol

- Structure : this compound retains the tetracyclic steroid framework characteristic of progestins, with deuterium isotopes incorporated to facilitate tracking in metabolic studies.

This compound exerts its biological effects primarily through:

- Binding to Progesterone Receptors : Similar to its parent compound, megestrol acetate, it binds to progesterone receptors, modulating gene expression related to appetite and metabolism.

- Impact on Appetite and Weight Gain : Clinical studies have shown that megestrol acetate increases appetite and leads to weight gain in patients with severe weight loss due to chronic illnesses.

Appetite Stimulation

This compound has been shown to improve appetite significantly in various patient populations. A systematic review indicated that patients treated with megestrol acetate (and by extension, this compound) experienced a mean weight gain compared to placebo controls:

Cancer Cachexia

In studies focused on cancer cachexia, megestrol acetate demonstrated efficacy in improving weight and quality of life:

- Weight Improvement : Patients showed a relative risk (RR) of 2.19 for appetite improvement compared with placebo .

- Adverse Effects : Notably, higher doses were associated with increased adverse events such as thromboembolic phenomena .

Pharmacokinetics

The unique isotopic labeling of this compound allows researchers to trace its metabolic pathways more accurately. Key findings regarding its pharmacokinetics include:

- Metabolism : Primarily occurs in the liver through hydroxylation and conjugation reactions.

- Excretion : Metabolites are excreted via urine and feces, similar to non-deuterated forms but with enhanced tracking ability due to deuterium labeling.

Comparative Analysis with Other Progestins

| Compound Name | Progestogenic Activity | Antigonadotropic Effects | Unique Features |

|---|---|---|---|

| This compound | High | Yes | Deuterated form for tracking |

| Medroxyprogesterone Acetate | High | Yes | Long half-life |

| Norethisterone | Moderate | Yes | Strong androgenic activity |

| Hydroxyprogesterone Acetate | Moderate | Yes | Used mainly in pregnancy |

| Progesterone | High | Yes | Natural hormone |

Case Studies

-

Breast Cancer Treatment :

A dose-response trial involving 368 patients with metastatic breast cancer showed no significant survival advantage with escalated doses of megestrol acetate; however, dose-related weight gain was observed . -

Cachexia in HIV/AIDS Patients :

In a cohort study involving patients with AIDS-related cachexia, treatment with megestrol acetate resulted in significant weight gain without corresponding improvements in quality of life metrics .

Properties

Molecular Formula |

C22H30O3 |

|---|---|

Molecular Weight |

347.5 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-2,2-dideuterio-17-hydroxy-6,10,13-trimethyl-17-(2,2,2-trideuterioacetyl)-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H30O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h11-12,16-18,25H,5-10H2,1-4H3/t16-,17+,18+,20-,21+,22+/m1/s1/i2D3,5D2 |

InChI Key |

VXIMPSPISRVBPZ-BZOIHYCQSA-N |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C=C(C2=CC1=O)C)CC[C@@]4(C(=O)C([2H])([2H])[2H])O)C)C)[2H] |

Canonical SMILES |

CC1=CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.